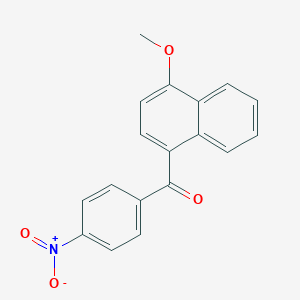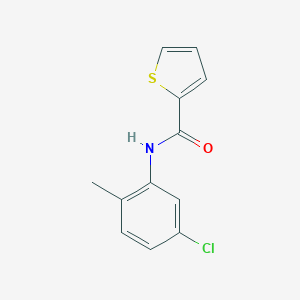![molecular formula C13H16N4O2 B414330 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE](/img/structure/B414330.png)
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group, a methyl group, and an isopropyl-substituted phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-NITROPHENYLHYDRAZINE: Similar in structure but lacks the isopropyl-substituted phenyl group.
3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE: Similar pyrazole core but different substituents.
Uniqueness
3-METHYL-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the isopropyl-substituted phenyl group differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16N4O2 |
|---|---|
Poids moléculaire |
260.29g/mol |
Nom IUPAC |
5-methyl-4-nitro-N-(4-propan-2-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)10-4-6-11(7-5-10)14-13-12(17(18)19)9(3)15-16-13/h4-8H,1-3H3,(H2,14,15,16) |
Clé InChI |
VUBZWPIJXSBBHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Solubilité |
1.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B414249.png)
![Dimethyl 2-[1-(2-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414251.png)
![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B414252.png)

![5-(3,4-dichlorophenyl)-1-(4-bromophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B414256.png)
![8-(Azepan-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B414257.png)





![2-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414268.png)


